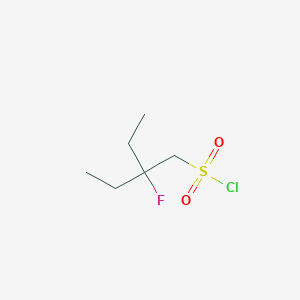

Cloruro de 2-etil-2-fluorobutano-1-sulfonilo

Descripción general

Descripción

2-Ethyl-2-fluorobutane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H12ClFO2S and its molecular weight is 202.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Ethyl-2-fluorobutane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-2-fluorobutane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de fármacos sulfamídicos

Cloruro de 2-etil-2-fluorobutano-1-sulfonilo: es un intermedio clave en la síntesis de fármacos sulfamídicos. Estos fármacos son una clase de antibióticos que contienen un grupo sulfonamida y se utilizan para tratar infecciones bacterianas. El grupo cloruro de sulfonilo en el compuesto reacciona con amoníaco o aminas para formar sulfonamidas, que son los componentes activos en los fármacos sulfamídicos .

Inhibición de la corrosión

Debido a sus fuertes propiedades análogas a los ácidos, este compuesto se puede utilizar en la inhibición de la corrosión. Puede formar una capa protectora sobre los metales, evitando que reaccionen con los factores ambientales que causan la corrosión .

Desarrollo de polímeros fluorados

El átomo de flúor en This compound se puede utilizar para crear polímeros fluorados. Estos polímeros tienen propiedades únicas como alta estabilidad química y térmica, lo que los hace adecuados para su uso en entornos hostiles .

Producción de surfactantes

Los derivados de este compuesto se pueden utilizar para producir surfactantes con baja tensión superficial, que son esenciales en varios productos industriales y de consumo. Son particularmente valiosos en la creación de surfactantes fluorados, conocidos por su alta estabilidad química y térmica .

Reactivo de alta pureza para la síntesis química

Como reactivo de alta pureza, This compound se puede utilizar en la síntesis química donde la selectividad y la reactividad son cruciales. Su forma líquida transparente y pálida lo convierte en un activo versátil en los laboratorios químicos .

Intermedio en la síntesis orgánica

El compuesto sirve como intermedio en la síntesis orgánica, particularmente en reacciones donde se requiere un buen grupo saliente. Su grupo cloruro de sulfonilo es altamente reactivo hacia los nucleófilos, lo que lo convierte en un compuesto valioso en la síntesis orgánica compleja .

Investigación en ciencia de materiales

En la ciencia de los materiales, This compound puede contribuir al desarrollo de materiales con propiedades específicas, como temperaturas de servicio aumentadas y menor inflamabilidad, debido a la presencia de flúor .

Investigación ambiental

La investigación sobre el impacto ambiental de los compuestos fluorados también puede utilizar This compound. Puede servir como un compuesto modelo para estudiar el comportamiento y la descomposición de los materiales fluorados en el medio ambiente .

Análisis Bioquímico

Biochemical Properties

2-Ethyl-2-fluorobutane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonyl fluorides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the generation of fluorosulfonyl radicals, which are crucial in the synthesis of diverse functionalized sulfonyl fluorides . These interactions are typically characterized by the substitution of the fluoride leaving group by nucleophiles such as amines, phenoxides, and enolates .

Cellular Effects

2-Ethyl-2-fluorobutane-1-sulfonyl chloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate fluorosulfonyl radicals can lead to modifications in cellular proteins and enzymes, thereby altering cell function . These changes can impact cell signaling pathways and gene expression, leading to varied cellular responses.

Molecular Mechanism

At the molecular level, 2-Ethyl-2-fluorobutane-1-sulfonyl chloride exerts its effects through binding interactions with biomolecules. It acts as an electrophile in palladium-catalyzed cross-coupling reactions, where the fluoride leaving group is substituted by nucleophiles . This mechanism involves enzyme inhibition or activation, depending on the specific biochemical context. The compound’s interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride can change over time. The compound is known for its stability in common organic solvents and its resistance to hydrolysis . Over extended periods, it may undergo degradation, which can affect its long-term impact on cellular function. Studies have shown that the compound remains stable at pH levels below 12, but its stability can be compromised under more extreme conditions .

Dosage Effects in Animal Models

The effects of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . High doses can result in significant alterations in cellular metabolism and gene expression, potentially leading to adverse outcomes.

Metabolic Pathways

2-Ethyl-2-fluorobutane-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into sulfonyl fluorides . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in generating fluorosulfonyl radicals is particularly noteworthy, as these radicals participate in numerous biochemical reactions .

Transport and Distribution

Within cells and tissues, 2-Ethyl-2-fluorobutane-1-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s solubility in organic solvents facilitates its distribution within the cellular environment, allowing it to reach its target sites effectively .

Subcellular Localization

The subcellular localization of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, as it interacts with various biomolecules in different subcellular environments. This localization is crucial for its role in biochemical reactions and cellular processes .

Propiedades

IUPAC Name |

2-ethyl-2-fluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClFO2S/c1-3-6(8,4-2)5-11(7,9)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFGBFDLYMUNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

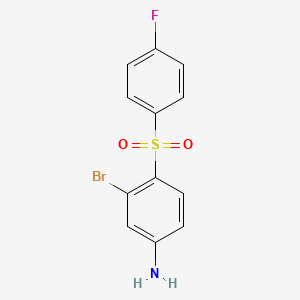

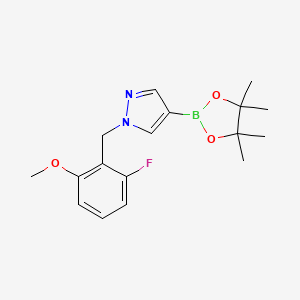

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane](/img/structure/B1485845.png)

![1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane](/img/structure/B1485846.png)

![[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B1485855.png)